Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with methyl 4-aminobenzoate in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives .
Scientific Research Applications
Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit the activity of certain enzymes or block receptor sites, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
- Methyl 4-({[(5-(1-naphthylmethyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
- Methyl 4-({[(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to the presence of the 5-methyl-1,3,4-thiadiazole moiety, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-8-15-16-13(21-8)20-7-11(17)14-10-5-3-9(4-6-10)12(18)19-2/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIJUTKEHGDJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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